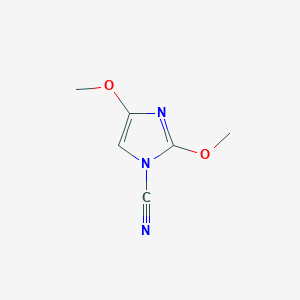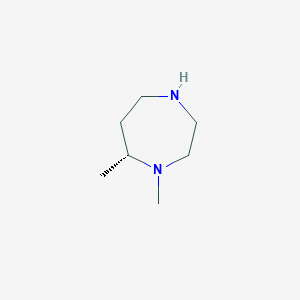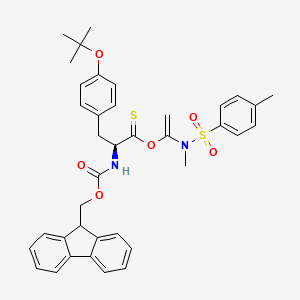
3-(2-Dibenzofuranyl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Dibenzofuranyl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a dibenzofuran moiety, a triazine ring, and a carbazole unit, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Dibenzofuranyl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Dibenzofuran Moiety: Starting with a suitable precursor, the dibenzofuran ring is synthesized through cyclization reactions.
Synthesis of Triazine Ring: The triazine ring is formed by reacting appropriate nitriles or amines under controlled conditions.
Coupling Reactions: The final step involves coupling the dibenzofuran and triazine units with the carbazole moiety using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Dibenzofuranyl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include quinone derivatives, reduced carbazole derivatives, and various substituted aromatic compounds.
Scientific Research Applications
3-(2-Dibenzofuranyl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 3-(2-Dibenzofuranyl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with DNA or proteins, leading to changes in cellular functions. In electronic applications, its unique electronic properties facilitate efficient charge transport and light emission.
Comparison with Similar Compounds
Similar Compounds
3-(2-Dibenzofuranyl)-9H-carbazole: Lacks the triazine ring, making it less versatile in certain applications.
9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9H-carbazole: Lacks the dibenzofuran moiety, affecting its electronic properties.
3-(2-Dibenzofuranyl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-fluorene: Similar structure but with a fluorene unit instead of carbazole, leading to different photophysical properties.
Uniqueness
The combination of dibenzofuran, triazine, and carbazole units in 3-(2-Dibenzofuranyl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole imparts unique electronic, photophysical, and chemical properties, making it a valuable compound for diverse scientific and industrial applications.
Properties
Molecular Formula |
C39H24N4O |
|---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
3-dibenzofuran-2-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)carbazole |
InChI |
InChI=1S/C39H24N4O/c1-3-11-25(12-4-1)37-40-38(26-13-5-2-6-14-26)42-39(41-37)43-33-17-9-7-15-29(33)31-23-27(19-21-34(31)43)28-20-22-36-32(24-28)30-16-8-10-18-35(30)44-36/h1-24H |
InChI Key |
HAZRMAAVIICRHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)OC7=CC=CC=C76)C8=CC=CC=C83)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


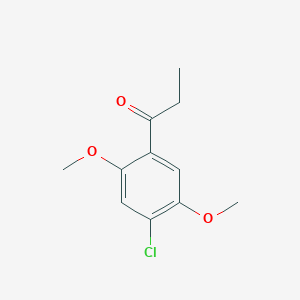
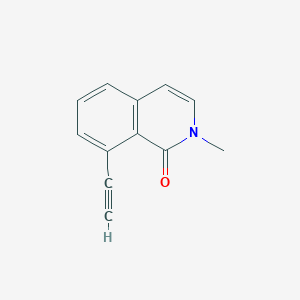
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl hydrogen carbonate](/img/structure/B12820263.png)
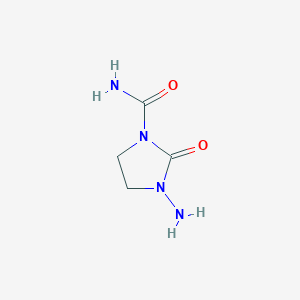
![8-methyl-4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide](/img/structure/B12820274.png)
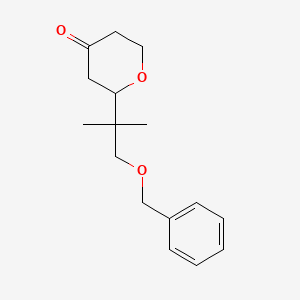
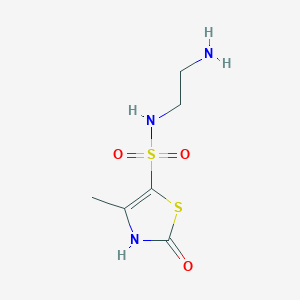
![7,7'-Dihydroxy-2H,2'H-[8,8'-bichromene]-2,2'-dione](/img/structure/B12820286.png)
![ethyl 6-methoxy-7-methyl-3-oxo-1H-pyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate](/img/structure/B12820293.png)
